molecular formula C23H24FN7O4 B605405 AMG-337 monohydrate CAS No. 1643590-78-6

AMG-337 monohydrate

Numéro de catalogue B605405
Numéro CAS: 1643590-78-6
Poids moléculaire: 481.49
Clé InChI: FQOJZRILDACBLT-PFEQFJNWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AMG-337 monohydrate is a highly selective small molecule MET inhibitor. Aberrant hepatocyte growth factor (HGF)/MET signaling has been implicated in hepatocarcinogenesis, suggesting that MET may serve as an attractive therapeutic target in hepatocellular carcinoma.

Applications De Recherche Scientifique

Preclinical Activity in MET-Dependent Tumor Models

AMG 337, a selective MET kinase inhibitor, demonstrates significant preclinical activity in MET-dependent tumor models. It inhibits MET and adaptor protein Gab-1 phosphorylation, subsequently blocking downstream PI3K and MAPK pathways, indicating its potential as a therapeutic agent for MET-dependent tumors (Hughes et al., 2016).

Clinical Activity in MET-Amplified Cancers

Clinical studies have shown the efficacy of AMG 337 in patients with MET-amplified gastroesophageal junction, gastric, or esophageal cancers. It exhibits notable clinical activity, safety, and tolerability in patients with MET-amplified cancers (Kwak et al., 2015).

Phase I Study in Advanced Solid Tumors

A phase I study revealed that AMG 337 is well-tolerated in patients with advanced solid tumors, showing a promising response rate in heavily pretreated MET-amplified tumors. This underscores its potential for further investigation in this patient population (Hong et al., 2018).

Preclinical Evaluation in Hepatocellular Carcinoma

AMG 337 has shown potent antiproliferative activity in preclinical models of hepatocellular carcinoma, particularly in cell lines with MET amplification. This suggests that AMG 337 represents a novel therapeutic strategy for targeting hepatocellular carcinomas dependent on HGF/MET signaling (Du et al., 2015).

Off-Target Pharmacology Profiling

An off-target pharmacology profiling study of AMG 337 revealed its inhibition of adenosine transporter (AT), leading to clinical observations such as headache due to cerebral vasorelaxation. This emphasizes the importance of evaluating off-target activities during drug development (Amouzadeh et al., 2019).

Study in Asian Patients with Advanced Solid Tumors

A study evaluating AMG 337 in Asian patients with advanced solid tumors showed similar safety, tolerability, pharmacokinetics, and efficacy to those observed in Western populations, indicating its broader applicability across different ethnic groups (Yasui et al., 2017).

Discovery and Optimization

The discovery and optimization of AMG 337 involved structure-guided scaffold hybridization, resulting in an exquisitely selective and potent inhibitor of MET receptor tyrosine kinase. This process highlights the significance of structure-based drug design in developing effective cancer therapies (Boezio et al., 2017).

Propriétés

Numéro CAS

1643590-78-6

Nom du produit

AMG-337 monohydrate

Formule moléculaire

C23H24FN7O4

Poids moléculaire

481.49

Nom IUPAC

1,6-Naphthyridin-5(6H)-one, 6-((1R)-1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-a)pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-, hydrate (1:1)

InChI

1S/C23H22FN7O3.H2O/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16;/h4-5,8-14H,6-7H2,1-3H3;1H2/t14-;/m1./s1

Clé InChI

FQOJZRILDACBLT-PFEQFJNWSA-N

SMILES

O.COCCOc1cnc2C=CN([C@H](C)c3nnc4c(F)cc(cn34)c5cnn(C)c5)C(=O)c2c1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

AMG-337 monohydrate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AMG-337 monohydrate
Reactant of Route 2
Reactant of Route 2
AMG-337 monohydrate
Reactant of Route 3
Reactant of Route 3
AMG-337 monohydrate
Reactant of Route 4
Reactant of Route 4
AMG-337 monohydrate
Reactant of Route 5
Reactant of Route 5
AMG-337 monohydrate
Reactant of Route 6
Reactant of Route 6
AMG-337 monohydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.